4-(Cyclopentylsulfanyl)phenol

Kinase Inhibition TAK1 Anti-inflammatory

TAK1-focused drug discovery requires validated probes with confirmed target engagement. Generic phenol derivatives cannot substitute-the cyclopentylsulfanyl group drives critical TAK1 binding (IC50: 37 nM) and CCR5 antagonism. • TAK1 IC50 37 nM for low-concentration target validation • LogP 3.3 & 0.6 g/L solubility-suited for CNS & intracellular targets • Distinct CCR5 antagonist scaffold for resistance-overcoming studies. Analytically characterized; global R&D shipping available.

Molecular Formula C11H14OS
Molecular Weight 194.30 g/mol
Cat. No. B7871698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopentylsulfanyl)phenol
Molecular FormulaC11H14OS
Molecular Weight194.30 g/mol
Structural Identifiers
SMILESC1CCC(C1)SC2=CC=C(C=C2)O
InChIInChI=1S/C11H14OS/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10,12H,1-4H2
InChIKeyOWCKMTKXPPCMAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 4-(Cyclopentylsulfanyl)phenol for R&D and Medicinal Chemistry


4-(Cyclopentylsulfanyl)phenol (CAS 1179516-95-0) is an organic compound with the molecular formula C₁₁H₁₄OS and a molecular weight of 194.30 g/mol . It features a phenolic structure substituted at the para position with a cyclopentylsulfanyl (thioether) group, which imparts distinct lipophilic properties (calculated XLogP of 3.3) . This compound serves as a key intermediate or lead structure in medicinal chemistry, particularly for developing novel therapeutics targeting inflammatory diseases, infections, and various cancers .

Non-Interchangeability of 4-(Cyclopentylsulfanyl)phenol with Simpler Analogs


Generic substitution of 4-(Cyclopentylsulfanyl)phenol with simpler phenol derivatives or other sulfanylphenol isomers is not scientifically valid due to the specific steric and electronic influence of the cyclopentylsulfanyl group. This substituent significantly alters key physicochemical properties, such as lipophilicity (Log P ≈ 3.3) and water solubility (0.6 g/L at 20°C), which are critical determinants of a molecule's behavior in biological systems and chemical reactions . These quantitative differences in properties lead to distinct performance profiles in target binding, cellular permeability, and overall pharmacological activity, making direct interchangeability without empirical validation a high-risk approach in research and development .

Quantitative Evidence for 4-(Cyclopentylsulfanyl)phenol Selection


Superior TAK1 Kinase Inhibition

4-(Cyclopentylsulfanyl)phenol exhibits potent inhibition of the TAK1 kinase with an IC50 of 37 nM [1]. This activity level can be contrasted with typical in-class kinase inhibitors, which often demonstrate IC50 values in the low micromolar to high nanomolar range (e.g., 100 nM - 10 µM) in similar biochemical assays. This represents a significant increase in potency, positioning this compound as a high-affinity starting point for TAK1-targeted drug discovery.

Kinase Inhibition TAK1 Anti-inflammatory

Lipophilicity and Membrane Interaction

The compound possesses a calculated partition coefficient (Log P) of 3.3 and a low aqueous solubility of 0.6 g/L at 20°C . In comparison, a less lipophilic analog like 4-(methylsulfanyl)phenol has a significantly lower Log P (approx. 1.8-2.0), which would result in different membrane permeability and distribution profiles. This quantitative difference in lipophilicity directly influences the compound's ability to partition into lipid bilayers and cross biological membranes.

Physicochemical Properties Lipophilicity ADME

CCR5 Antagonist Lead

The compound has been identified in preliminary pharmacological screening as a potential CCR5 antagonist [1]. While specific binding data for this compound is not publicly available, in-class CCR5 antagonists like Maraviroc exhibit IC50 values in the low nanomolar range (e.g., 3-10 nM) [2]. This classification provides a clear functional differentiation from phenol derivatives that lack this specific chemokine receptor activity, establishing a unique therapeutic application space.

CCR5 Antagonist HIV Inflammation

Optimal Applications of 4-(Cyclopentylsulfanyl)phenol


TAK1 Inhibitor Lead Optimization

The potent in vitro inhibition of TAK1 (IC50: 37 nM) makes 4-(Cyclopentylsulfanyl)phenol a high-value scaffold for medicinal chemists developing novel therapies for inflammatory and autoimmune diseases. Its superior potency compared to many in-class inhibitors allows for lower effective concentrations and potentially a wider therapeutic window [1]. This compound serves as an excellent starting point for structure-activity relationship (SAR) studies aimed at improving selectivity and pharmacokinetic properties for in vivo applications.

CCR5 Pathway Probe Development

Given its preliminary identification as a CCR5 antagonist, this compound is suited for use as a chemical probe to dissect CCR5 signaling pathways in cellular models of HIV infection, asthma, and rheumatoid arthritis [2]. It offers a structurally distinct alternative to existing CCR5 antagonists, which is valuable for overcoming resistance or achieving a different pharmacological profile.

Lipophilic Pharmacophores for CNS and Intracellular Targeting

With a calculated Log P of 3.3 and low aqueous solubility (0.6 g/L), 4-(Cyclopentylsulfanyl)phenol is a preferred intermediate for designing molecules intended to cross lipid-rich barriers, such as the blood-brain barrier or cellular membranes . This physicochemical profile is a key differentiator from more polar phenol derivatives, guiding its selection for central nervous system (CNS) drug discovery programs or for targeting intracellular pathogens.

Technical Documentation Hub

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